REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([NH2:10])[CH:8]=2)[CH:3]=[N:2]1>C(O)C.[Rh]>[NH:1]1[C:9]2[CH2:8][CH:7]([NH2:10])[CH2:6][CH2:5][C:4]=2[CH:3]=[N:2]1
|
Name
|
|
Quantity
|
12.45 g
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC=C(C=C12)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.13 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
filter through hyflo
|
Type
|
CUSTOM
|
Details
|
Remove the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
purify the crude product with 10% 2 M NH3 in MeOH in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
re-purify
|
Type
|
ADDITION
|
Details
|
mixed fractions with 15% 2 M NH3 in MeOH in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2CCC(CC12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |